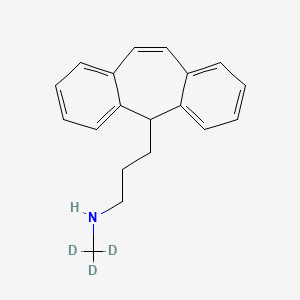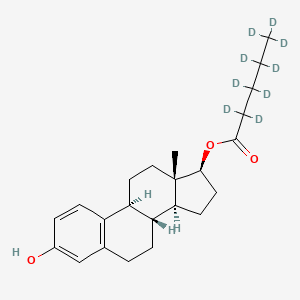
Estradiol 17-Valerate-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen compound. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of estradiol valerate, as well as in hormone replacement therapy and contraceptive drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
化学反応の分析
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
科学的研究の応用
Estradiol 17-Valerate-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of estradiol valerate.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Investigated for its role in hormone replacement therapy and contraceptive drugs.
Industry: Used in the development of pharmaceuticals and as a growth promoter in animal farming .
作用機序
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
類似化合物との比較
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Estradiol Valerate: The non-deuterated form used in hormone replacement therapy and contraceptive drugs.
Estradiol Acetate: Another esterified form of estradiol used in similar applications.
Estradiol Benzoate: A synthetic estrogen used in veterinary medicine and hormone therapy.
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies .
特性
分子式 |
C23H32O3 |
|---|---|
分子量 |
365.6 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChIキー |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
正規SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
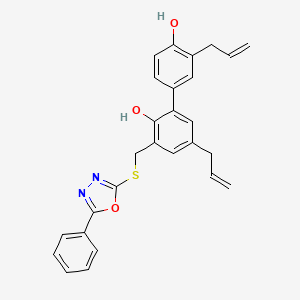
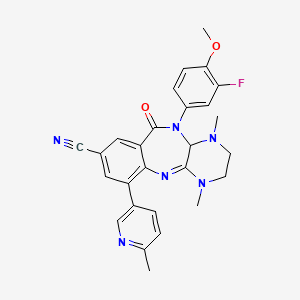
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
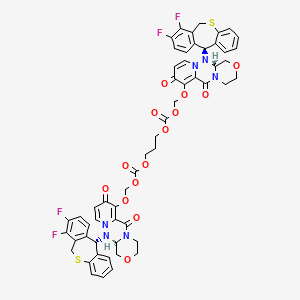
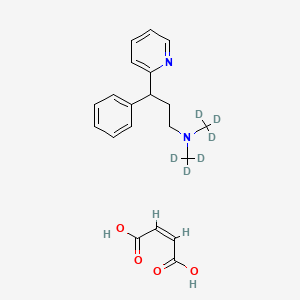
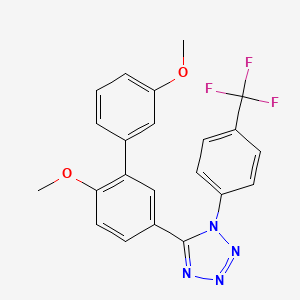
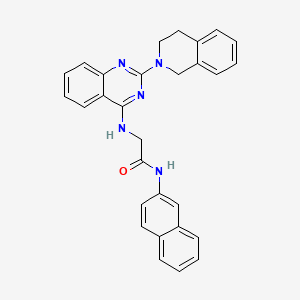
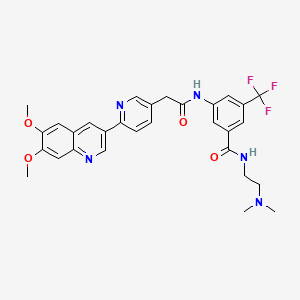
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)

